2-Chloro-N,N-diethyl-3-oxobutanamide
Overview
Description
2-Chloro-N,N-diethyl-3-oxobutanamide is a chemical compound with the molecular formula C8H14ClNO2. It is primarily used for research and testing purposes and is not suitable for use as a medicine, food, or household item. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-3-oxobutanamide typically involves the reaction of diethylamine with 2-chloroacetoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethylamine+2-Chloroacetoacetyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and testing purposes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, and esters.
Reduction Reactions: The major product is 2-Chloro-N,N-diethyl-3-hydroxybutanamide.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Chloro-N,N-diethyl-3-oxobutanamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Although not used as a drug, it serves as a model compound in pharmacological research to study drug metabolism and interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-3-oxobutanamide involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These interactions affect the compound’s reactivity and its role in different chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylacetamide: Similar structure but lacks the ketone group.
N,N-Diethyl-3-oxobutanamide: Similar structure but lacks the chloro group.
2-Chloro-N,N-dimethyl-3-oxobutanamide: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
2-Chloro-N,N-diethyl-3-oxobutanamide is unique due to the presence of both the chloro and ketone functional groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWCLPPLUYJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935920 | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15844-87-8 | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15844-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetamide, 2-chloro-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-diethyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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